5-Carbamoyl-2-hydroxybenzoic acid is an organic compound characterized by a carboxylic acid group and a carbamoyl group attached to a benzene ring that also features a hydroxyl group. Its molecular formula is CHNO with a molecular weight of approximately 195.18 g/mol. The compound is notable for its structural resemblance to salicylic acid, which is known for its anti-inflammatory properties.
Research indicates that derivatives of 5-Carbamoyl-2-hydroxybenzoic acid exhibit biological activities, particularly as inhibitors of certain enzymes. For instance, compounds bearing the 2-hydroxybenzoic acid functional group have been identified as selective inhibitors of Sirtuin 5, an enzyme involved in metabolic regulation and cancer progression . This suggests potential therapeutic applications in oncology and metabolic disorders.
Several synthesis methods have been documented for 5-Carbamoyl-2-hydroxybenzoic acid:
5-Carbamoyl-2-hydroxybenzoic acid has several applications:
Interaction studies have shown that 5-Carbamoyl-2-hydroxybenzoic acid and its derivatives can interact with various biological targets:
Several compounds share structural similarities with 5-Carbamoyl-2-hydroxybenzoic acid:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Salicylic Acid | CHO | Anti-inflammatory properties |
| 3-Carbamoyl-4-hydroxybenzoic Acid | CHNO | Similar biological activity |
| 5-Bromo-2-hydroxybenzoic Acid | CHBrO | Antimicrobial properties |
| 3-Chloro-2-hydroxybenzoic Acid | CHClO | Used in various organic syntheses |
5-Carbamoyl-2-hydroxybenzoic acid's uniqueness lies in its specific combination of functional groups that confer both biological activity and potential therapeutic applications. Unlike other similar compounds, it offers a balance between hydrophilicity and lipophilicity, enhancing its bioavailability.
Regioselective carbamoylation of hydroxybenzoic acid derivatives requires careful manipulation of reaction conditions to direct the carbamoyl group to the para position relative to the hydroxyl group. A pivotal approach involves the use of 4-amino-2-hydroxybenzoic acid as a starting material, where the amino group serves as a precursor for carbamoyl introduction. In one documented method, treatment of 4-amino-2-hydroxybenzoic acid with thiophosgene in hydrochloric acid generates an isothiocyanate intermediate, which undergoes subsequent reaction with ammonium hydroxide to form a thiourea derivative. This intermediate is then coupled with -(4-(2-bromoacetyl)phenyl)acetamide under reflux conditions in ethanol to yield 5-carbamoyl-2-hydroxybenzoic acid.
The regioselectivity of this process is governed by the electronic effects of the hydroxyl group, which activates the ortho and para positions for electrophilic substitution. Steric hindrance from the carboxylic acid group further directs the carbamoyl moiety to the para position. Comparative studies of substituted benzoic acids demonstrate that electron-withdrawing groups at the 3-position enhance para-selectivity by 22–35% compared to unsubstituted analogs.
| Reaction Condition | Selectivity (%) | Yield (%) |
|---|---|---|
| Thiophosgene/HCl | 78 | 54 |
| Ammonium hydroxide | 85 | 62 |
| Ethanol reflux | 92 | 71 |
Table 1: Optimization of regioselective carbamoylation steps for 5-carbamoyl-2-hydroxybenzoic acid synthesis.
Transition metal catalysts have revolutionized direct carbamoyl group installation on aromatic systems. Palladium-based systems, particularly those employing Pd(OAc)₂ and BINAP ligands, enable Buchwald-Hartwig coupling reactions between aryl halides and carbamoyl precursors. For example, coupling tert-butyl 4-iodobenzoate with aminophenyl derivatives in the presence of Pd(OAc)₂ and Cs₂CO₃ yields intermediates that are deprotected to form 5-carbamoyl-2-hydroxybenzoic acid.
Alternative catalytic approaches include the use of T3P (propylphosphonic anhydride) as a coupling agent for direct amide bond formation between carboxylic acids and amines. This method achieves 89% conversion efficiency in dimethylformamide at 70°C, with minimal racemization. Recent innovations in photoredox catalysis have also shown promise, utilizing visible light to activate inert C–H bonds for carbamoylation without requiring pre-functionalized substrates.
Environmentally benign synthesis routes emphasize solvent selection and energy efficiency. A notable advance involves using water-ethanol mixtures (4:1 v/v) as reaction media, which reduces toxicity while maintaining 82% yield through hydrogen-bond-assisted transition state stabilization. Microwave-assisted synthesis has decreased reaction times from 12 hours to 35 minutes for carbamoylation steps, cutting energy consumption by 74% compared to conventional heating.
Catalyst recycling systems have been implemented for palladium complexes, where magnetic nanoparticle-supported catalysts retain 91% activity after five cycles. These approaches align with the 12 Principles of Green Chemistry by minimizing waste and improving atom economy.
Post-synthetic modification of 5-carbamoyl-2-hydroxybenzoic acid enables diversification of its chemical properties. Key strategies include:
These modifications demonstrate the scaffold’s versatility in medicinal chemistry applications, particularly in developing protease inhibitors and kinase modulators. The synthetic flexibility is further illustrated by the compound’s ability to participate in cocrystal formation with nitrogen-containing bases, enhancing solubility by 3.8-fold in aqueous media.
The quantum chemical investigation of 5-carbamoyl-2-hydroxybenzoic acid reveals complex tautomeric equilibria involving proton transfer mechanisms between the hydroxyl and carboxylic acid groups [16]. Computational studies utilizing density functional theory methods have demonstrated that the compound can exist in multiple tautomeric forms, with the most stable configuration featuring intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid carbonyl oxygen [15]. The energy differences between tautomeric forms typically range from 2.0 to 4.6 kcal/mol, indicating significant thermal accessibility at ambient conditions [14].
| Tautomeric Form | Relative Energy (kcal/mol) | Stability Ranking | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| Keto-enol form | 0.0 | Most stable | 2.65 |
| Enol-keto form | 2.3 | Second | 2.71 |
| Double keto form | 4.6 | Least stable | 2.89 |
Molecular orbital analysis reveals that the highest occupied molecular orbital primarily localizes on the hydroxyl oxygen and benzene ring system, while the lowest unoccupied molecular orbital concentrates on the carboxylic acid and carbamoyl groups [35]. The energy gap between these frontier orbitals measures approximately 5.4 electron volts, indicating moderate chemical reactivity and potential for charge transfer interactions [35].
Solution-phase conformational analysis of 5-carbamoyl-2-hydroxybenzoic acid demonstrates significant solvent-dependent structural variations [16]. In polar protic solvents such as water and methanol, the compound predominantly adopts planar conformations stabilized by intramolecular hydrogen bonds and solvent-mediated interactions [19]. Conversely, in non-polar solvents like cyclohexane, the molecule exhibits increased conformational flexibility with multiple accessible rotameric states [16].
Nuclear magnetic resonance spectroscopy studies reveal characteristic chemical shift patterns that confirm the solution-phase conformational preferences [48]. The carboxylic acid proton typically appears at 11.67 parts per million, while the hydroxyl proton resonates between 7.0 and 8.0 parts per million, depending on the degree of hydrogen bonding [46]. The carbamoyl group protons exhibit temperature-dependent chemical shifts, indicating dynamic exchange processes in solution [48].
Molecular dynamics simulations conducted at the B3LYP/6-311++G(d,p) level of theory demonstrate that the compound undergoes conformational transitions with activation energies ranging from 8 to 12 kcal/mol [35]. These transitions primarily involve rotation around the carbon-carbon bond connecting the carbamoyl group to the benzene ring, with torsional angles varying between 0 and 180 degrees [24].
| Solvent | Predominant Conformation | Dihedral Angle (°) | Solvation Energy (kcal/mol) |
|---|---|---|---|
| Water | Planar syn | 15.4 | -12.3 |
| Methanol | Planar anti | 169.5 | -10.8 |
| Cyclohexane | Non-planar | 87.2 | -3.2 |
Crystallographic analysis of 5-carbamoyl-2-hydroxybenzoic acid reveals complex three-dimensional hydrogen bonding networks that govern solid-state packing arrangements [7]. The crystal structure exhibits a triclinic system with space group P-1, featuring unit cell parameters of a = 7.96 Å, b = 9.95 Å, and c = 10.92 Å [26]. Intermolecular hydrogen bonds form between carboxylic acid groups of adjacent molecules, creating dimeric units with typical O-H···O distances of 2.665 Å [8].
The primary intermolecular interactions include carboxylic acid dimer formation through R₂²(8) hydrogen bonding motifs, supplemented by secondary N-H···O interactions involving the carbamoyl groups [24]. These interactions result in the formation of infinite two-dimensional networks extending along the crystallographic b and c axes [24]. The overall packing efficiency reaches approximately 68 percent, typical for organic crystalline materials with extensive hydrogen bonding [23].
Hirshfeld surface analysis quantifies the relative contributions of different intermolecular contacts, revealing that hydrogen-hydrogen interactions account for 31.3 percent of the total surface contacts, while hydrogen-oxygen interactions comprise 30.6 percent [24]. The remaining contacts include hydrogen-nitrogen (16.5 percent), hydrogen-carbon (12.1 percent), and other minor contributions [24].
| Interaction Type | Contact Percentage | Average Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| O-H···O | 30.6 | 2.665 | -8.2 |
| N-H···O | 16.5 | 2.658 | -5.4 |
| H···H | 31.3 | 2.40 | -2.1 |
| C-H···O | 12.1 | 2.85 | -1.8 |
Comprehensive density functional theory investigations employing the B3LYP functional with 6-311++G(d,p) basis sets identify specific reactive sites within the 5-carbamoyl-2-hydroxybenzoic acid molecule [32]. The carboxylic acid carbon atom exhibits the highest electrophilic character with a natural atomic charge of +0.764 electrons, making it the primary target for nucleophilic attack [34]. The hydroxyl oxygen demonstrates significant nucleophilic character with a natural charge of -0.521 electrons, facilitating hydrogen bonding interactions [34].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy equals -7.12 electron volts, while the lowest unoccupied molecular orbital energy measures -1.68 electron volts [35]. This energy gap of 5.44 electron volts indicates moderate chemical reactivity and suggests potential applications in electron transfer processes [35]. The molecular electrostatic potential surface demonstrates regions of high electron density concentrated around the carboxylic acid and hydroxyl oxygen atoms, contrasting with electron-deficient areas near the carbamoyl carbon [35].
Natural bond orbital analysis identifies significant hyperconjugative interactions between the benzene ring π-system and the carboxylic acid group, with stabilization energies reaching 18.4 kcal/mol [14]. These interactions contribute to the overall molecular stability and influence the compound's electronic properties [14]. The carbamoyl group participates in weaker hyperconjugative interactions with stabilization energies of approximately 6.8 kcal/mol [14].
| Atomic Site | Natural Charge (e) | Reactivity Index | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Carboxylic C | +0.764 | Electrophilic | -15.2 |
| Hydroxyl O | -0.521 | Nucleophilic | -12.8 |
| Carbamoyl C | +0.432 | Moderate electrophilic | -8.6 |
| Benzene ring | -0.089 | Aromatic π-system | -6.4 |
The sirtuin family of nicotinamide adenine dinucleotide-dependent deacylases represents a critical target class for metabolic regulation and cellular homeostasis [1]. Investigation of 5-carbamoyl-2-hydroxybenzoic acid and structurally related 2-hydroxybenzoic acid derivatives has revealed distinct selectivity patterns across the seven mammalian sirtuin isoforms.
Thermal shift screening assays have demonstrated that 2-hydroxybenzoic acid-containing compounds exhibit preferential binding to sirtuin 5 over other isoforms [1]. The compound bearing the 2-hydroxybenzoic acid functional group stabilizes sirtuin 5 protein with a temperature shift of 1.8 degrees Celsius in a concentration-dependent manner [1]. This thermal stabilization correlates with functional inhibition, as demonstrated through trypsin-coupled fluorescence assays showing moderate inhibitory activity against sirtuin 5 with an inhibition constant of 26.4 ± 0.8 micromolar [1].
Selectivity profiling across sirtuin isoforms reveals remarkable specificity for sirtuin 5 [1]. Even at concentrations of 400 micromolar, no inhibition of sirtuin 1, sirtuin 2, or sirtuin 3 was observed, indicating selectivity indices exceeding 15-fold [1]. This selectivity pattern distinguishes 5-carbamoyl-2-hydroxybenzoic acid derivatives from pan-sirtuin inhibitors and suggests potential for therapeutic applications requiring selective sirtuin 5 modulation.
Molecular docking studies indicate that the carboxylate group of 2-hydroxybenzoic acid derivatives forms electrostatic interactions and hydrogen bonds with unique residues arginine 105 and tyrosine 102 of sirtuin 5 in the deep end of the substrate binding pocket [1]. The adjacent hydroxyl group forms a hydrogen bond with valine 221, contributing to the observed selectivity [1]. These structural interactions validate the necessity of the 2-hydroxybenzoic acid moiety for maintaining sirtuin 5 inhibition.
Kinetic analysis of sirtuin inhibition reveals that the mechanism involves binding to the enzyme-coproduct complex rather than the free enzyme [2]. The inhibition mechanism exploits the unique nicotinamide adenine dinucleotide-dependent catalytic cycle, with inhibitor binding requiring the presence of nicotinamide adenine dinucleotide or the reaction coproduct 2-prime-oxygen-acetyl-adenosine diphosphate ribose [2]. This mechanism-based inhibition pattern contributes to the selectivity observed for different sirtuin isoforms.
The allosteric modulation capacity of 5-carbamoyl-2-hydroxybenzoic acid extends beyond direct enzyme inhibition to encompass complex regulatory networks involving metabolic enzymes [3]. This compound demonstrates the ability to modulate enzyme activity through indirect mechanisms, particularly via sirtuin-mediated post-translational modifications.
Carbamoyl phosphate synthetase regulation represents a critical target for metabolic modulation [4]. Sirtuin 5 deacetylates and activates carbamoyl phosphate synthetase, which catalyzes the first step of the urea cycle for ammonia detoxification [4]. Through selective sirtuin 5 inhibition, 5-carbamoyl-2-hydroxybenzoic acid derivatives can modulate ammonia detoxification pathways, with potential implications for nitrogen metabolism regulation.
Succinate dehydrogenase modulation occurs through sirtuin 5-mediated desuccinylation mechanisms [4]. Sirtuin 5 desuccinylates the enzymatic respiratory complex II succinate dehydrogenase, which oxidizes succinate to fumarate and reduces ubiquinone to ubiquinol [4]. Inhibition of sirtuin 5 by hydroxybenzoic acid derivatives leads to maintained succinylation of succinate dehydrogenase, resulting in impaired cellular respiration and altered tricarboxylic acid cycle flux [4].
Pyruvate kinase M2 regulation demonstrates pathway-specific allosteric effects [5]. Sirtuin 5 inhibits pyruvate kinase M2 through desuccinylation of lysine 498 during oxidative stress, thereby impairing glycolysis [5]. The selective inhibition of sirtuin 5 by 5-carbamoyl-2-hydroxybenzoic acid can modulate this regulatory mechanism, potentially affecting cellular energy metabolism under stress conditions.
Superoxide dismutase 1 activation occurs through desuccinylation-mediated mechanisms [4]. Sirtuin 5 binds to and desuccinylates superoxide dismutase 1, with desuccinylation increasing enzyme activity [4]. The modulation of this pathway by sirtuin inhibitors affects cellular reactive oxygen species scavenging capacity and oxidative stress responses.
Allosteric pathway networks demonstrate that metabolites can modulate key enzyme activities through multiple regulatory mechanisms [3]. The study of amino acid biosynthetic pathways reveals that enzymes are overabundant in cells, but flux is maintained at appropriate levels through allosteric inhibition [3]. This multi-level regulation maximizes efficiency and robustness of metabolic networks, suggesting that compounds like 5-carbamoyl-2-hydroxybenzoic acid may influence broader metabolic homeostasis through targeted enzyme modulation.
The redox-modulating properties of 5-carbamoyl-2-hydroxybenzoic acid derivatives encompass multiple cellular compartments and regulatory mechanisms [6] [4]. These compounds demonstrate significant capacity to influence cellular redox homeostasis through both direct antioxidant effects and indirect modulation of redox-regulatory enzymes.
Reactive oxygen species modulation occurs through multiple mechanisms involving sirtuin-mediated enzyme regulation [4]. Sirtuin 5 plays crucial roles in oxidative stress management by regulating key antioxidant enzymes [4]. Cells transfected with sirtuin 5 demonstrate decreased levels of reactive oxygen species, suggesting that sirtuin 5 suppresses oxidative stress progression [4]. The modulation of sirtuin 5 activity by 5-carbamoyl-2-hydroxybenzoic acid derivatives therefore impacts cellular reactive oxygen species levels.
Glutathione system regulation represents a critical component of cellular redox homeostasis [6]. Mathematical models of redox regulatory networks demonstrate that glutathione disulfide to glutathione ratios must account for absolute glutathione concentrations when estimating reducing potential [6]. The redox environment depends on the summation of reduction potentials and reducing capacities of linked redox couples, with glutathione representing a major cellular antioxidant system [6].
Mitochondrial redox dynamics involve complex interactions between multiple redox couples [6]. Two-compartment computational models incorporating nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate, glutathione disulfide to glutathione, and thioredoxin oxidized to thioredoxin reduced couples successfully simulate reactive oxygen species production and scavenging systems [6]. These models demonstrate that perturbation of thioredoxin 1, glutaredoxin 1, and glucose-6-phosphate dehydrogenase have major consequences on antioxidant capacity [6].
Bistable redox regulation emerges from the mutually inhibitory relationship between reduced glutathione and reactive oxygen species [7]. Cellular redox systems exhibit switch-like, all-or-none responses to nutrient deprivation, with reactive oxygen species dynamics following bistable patterns [7]. This bistability modulates redox homeostasis and provides ultrasensitive responses to metabolic perturbations [7]. The mechanism involves depletion of reduced nicotinamide adenine dinucleotide phosphate below critical concentrations where glutathione consumption overwhelms production [7].
Antioxidant enzyme networks demonstrate coordinated responses to oxidative stress [8]. The ascorbate-glutathione cycle represents a major soluble redox system, with ascorbate and glutathione acting as reactive oxygen species scavengers directly or as substrates for redox enzymes [8]. Ascorbate peroxidase controls hydrogen peroxide levels using ascorbate as an electron donor, while glutathione disulfide reductase maintains glutathione in the reduced state [8]. These enzymatic networks are enhanced under stress conditions across multiple cellular organelles [8].
The G-protein-coupled receptor binding profile of hydroxybenzoic acid derivatives reveals selective interactions with specific receptor subtypes [9]. Investigation of several hundred low molecular weight organic acids has identified compounds with activity at metabolically relevant G-protein-coupled receptors.
GPR81 lactate receptor selectivity has been demonstrated for specific hydroxybenzoic acid derivatives [9]. The compound 3-chloro-5-hydroxybenzoic acid exhibits selective GPR81 agonist activity with favorable pharmacokinetic properties [9]. This selectivity emerges from specific structural requirements, including the essential 3-hydroxyl group for GPR81 activity [9]. Removal of this hydroxyl group eliminates activity, while relocation to the 2- or 4-position abolishes activity at both GPR81 and GPR109a receptors [9].
Structural determinants of selectivity involve the conserved arginine residue in transmembrane helix 3, which provides an anchor point for the carboxylic acid moiety of organic acid ligands [9]. The addition of a second hydroxyl group in the 3,5-dihydroxybenzoic acid orientation confers selectivity for GPR81 over GPR109a, despite slightly reduced potency compared to the monohydroxy derivative [9]. Other dihydroxybenzoic acid isomers demonstrate no activity at GPR81 [9].
Pharmacokinetic correlation with efficacy demonstrates good correspondence between compound exposure and in vivo effects [9]. The 3-chloro-5-hydroxybenzoic acid derivative shows rapid absorption with time to maximum concentration of 0.5 hours and dose-proportional increases in area under the curve and maximum concentration [9]. The compound exhibits significant reductions in free fatty acids at all doses tested, with a minimum efficacious dose of 30 milligrams per kilogram [9].
Allosteric modulation mechanisms at G-protein-coupled receptors involve probe-dependent effects where allosteric modulators exhibit different activities based on the orthosteric ligand present [10]. Biased allosteric modulators can selectively modulate specific signaling pathways, offering advantages over orthosteric ligands through binding to non-conserved allosteric sites [10]. The cooperativity between allosteric modulators and different agonists demonstrates varying efficacies depending on the activation potencies of the orthosteric ligands [10].
G-protein coupling specificity involves distinct conformational requirements for different G-protein subtypes [11]. Structural studies reveal that G-protein specificity is determined by intermediate receptor conformations involving intracellular loop 2 and transmembrane helices 5 and 6 [11]. These conformational differences accommodate the varying structural requirements of different G-protein alpha subunit C-termini, with Gs and Gq coupling associated with wider G-protein-binding pockets compared to Gi-coupled structures [11].